

# An In-Depth Technical Guide to Pregabalinum Naproxencarbilum: Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Pregabalinum naproxencarbilum*

Cat. No.: B15616729

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Disclaimer: Publicly available scientific literature and databases contain limited specific experimental data for "**Pregabalinum naproxencarbilum**." This guide synthesizes the available information on **Pregabalinum naproxencarbilum** and supplements it with comprehensive data on Pregabalin, a closely related and well-studied compound. It is crucial to note that while the mechanism of action may be similar, the physicochemical properties and experimental protocols for **Pregabalinum naproxencarbilum** will differ from those of Pregabalin due to its distinct chemical structure. This document is intended for researchers, scientists, and drug development professionals.

## Introduction to Pregabalinum Naproxencarbilum

**Pregabalinum naproxencarbilum** is classified as a gabamimetic and analgesic compound.[1] [2] It is structurally a derivative of pregabalin, incorporating a naproxen moiety. This chemical modification likely aims to modulate the compound's pharmacokinetic or pharmacodynamic properties.

## Chemical Structure and Identification

The fundamental chemical identity of **Pregabalinum naproxencarbilum** is established through its unique structural identifiers.

Table 1: Chemical Identification of **Pregabalinum Naproxencarbilum**

Identifier	Value	Source
CAS Number	1221072-91-8	[1]
Molecular Formula	C25H33NO7	[3][4]
IUPAC Name	(3S)-3-[[[(1R)-1-[(2S)-2-(6-methoxynaphthalen-2-yl)propanoyl]oxyethoxy]carbon ylamino]methyl]-5-methylhexanoic acid	[3]
InChI	InChI=1S/C25H33NO7/c1-15(2)10-18(11-23(27)28)14-26-25(30)33-17(4)32-24(29)16(3)19-6-7-21-13-22(31-5)9-8-20(21)12-19/h6-9,12-13,15-18H,10-11,14H2,1-5H3,(H,26,30)(H,27,28)/t16-,17+,18-/m0/s1	[3]
InChIKey	MPJMWXDJLRIVPO-KSZLIROESA-N	[3]
SMILES	C--INVALID-LINK--C(=O)O--INVALID-LINK--OC(=O)NC--INVALID-LINK--CC(=O)O	[3]

## Physicochemical Properties

Quantitative experimental data on the physicochemical properties of **Pregabalinum naproxencarbilum** are not readily available in the public domain. The following table presents computed data from established chemical databases.

Table 2: Computed Physicochemical Properties of **Pregabalinum Naproxencarbilum**

Property	Value	Source
Molecular Weight	459.5 g/mol	[3]
XLogP3	4.8	[3]
Topological Polar Surface Area	111 Å <sup>2</sup>	[3]
Heavy Atom Count	33	[3]
Rotatable Bond Count	11	[3]

## Presumed Mechanism of Action and Signaling Pathway

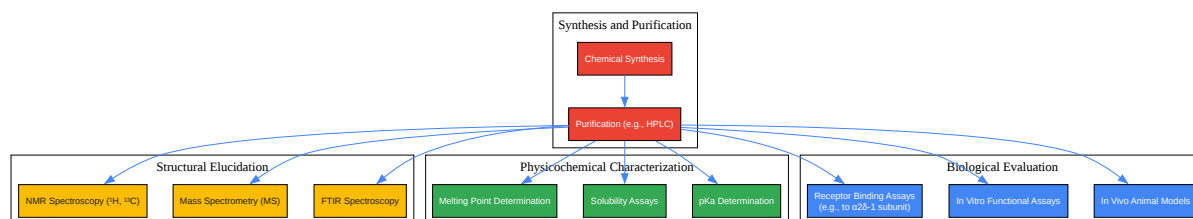
While direct experimental evidence for **Pregabalinum naproxencarbilum** is lacking, its structural similarity to Pregabalin strongly suggests a similar mechanism of action. Pregabalin exerts its effects by binding to the  $\alpha 2\delta$ -1 subunit of voltage-gated calcium channels in the central nervous system.[2][4][5] This interaction is believed to reduce the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][4][5]

Below is a diagram illustrating the proposed signaling pathway based on the known mechanism of Pregabalin.

Caption: Proposed mechanism of action for **Pregabalinum naproxencarbilum**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **Pregabalinum naproxencarbilum** are not publicly available. Research and development of this compound would necessitate the design of specific protocols. As a reference for researchers, a general workflow for the characterization of a novel compound is provided below.



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Caption: General experimental workflow for compound characterization.

## Conclusion

**Pregabalinum naproxencarbilum** is a compound of interest due to its structural relationship with the established drug Pregabalin and the addition of a naproxen moiety. While basic chemical identifiers and computed properties are available, a comprehensive understanding of its chemical and biological profile requires further experimental investigation. The provided information on Pregabalin serves as a valuable starting point for researchers, highlighting the likely mechanism of action and providing a framework for future experimental design. The synthesis and characterization of this molecule would be a critical step in elucidating its therapeutic potential.

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